Spectroscopic analysis of 5-Methylthiazole-4-carbohydrazide
Spectroscopic analysis of 5-Methylthiazole-4-carbohydrazide
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methylthiazole-4-carbohydrazide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the structural elucidation of 5-Methylthiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical framework for analysis. The methodologies described herein are designed to be self-validating, ensuring that each step confirms the last, leading to an unambiguous characterization of the molecule. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, treating them as complementary tools in our analytical arsenal.
Molecular Structure and Analytical Strategy
Before delving into instrumental analysis, it is crucial to understand the target structure. 5-Methylthiazole-4-carbohydrazide possesses a thiazole ring, a methyl group, and a carbohydrazide functional group. Each of these components will yield a distinct spectroscopic signature. Our strategy is to systematically probe these features using a multi-technique approach for comprehensive structural verification.
Below is the chemical structure of 5-Methylthiazole-4-carbohydrazide, which serves as our reference throughout this guide.
Caption: Chemical structure of 5-Methylthiazole-4-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the hydrogen and carbon framework. For 5-Methylthiazole-4-carbohydrazide, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for this analysis. The hydrazide protons (-NH and -NH₂) are acidic and exchangeable; they are often broad or unobserved in CDCl₃ but are typically well-resolved in DMSO-d₆, allowing for their definitive assignment.[1][2]
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal distinct signals for each type of proton in the molecule. The methyl group protons, the thiazole ring proton, and the hydrazide protons each reside in a unique electronic environment.
Expected ¹H NMR Data (Predicted)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.0 - 9.5 | Singlet (broad) | 1H | -C(=O)NH- |
| ~8.5 | Singlet | 1H | Thiazole C2-H |
| ~4.0 - 4.5 | Singlet (broad) | 2H | -NH₂ |
| ~2.5 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon backbone of the molecule. Each carbon atom gives a distinct signal, confirming the core structure.
Expected ¹³C NMR Data (Predicted)
| Predicted Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | C=O (Carbohydrazide) |
| ~155 | C2 (Thiazole ring) |
| ~148 | C5 (Thiazole ring) |
| ~120 | C4 (Thiazole ring) |
| ~18 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-Methylthiazole-4-carbohydrazide in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[3]
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and multiplicities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The carbohydrazide and thiazole moieties have characteristic vibrational frequencies that serve as a molecular fingerprint.
Causality Behind Experimental Choices
The KBr pellet method is a standard and reliable technique for solid samples. It minimizes interference from solvents and produces sharp, well-defined absorption bands, which is crucial for identifying the key C=O and N-H stretching frequencies that confirm the hydrazide group.[4]
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 - 3150 | Strong, multiple bands | N-H stretching (asymmetric & symmetric of -NH₂ and -NH)[2][5] |
| ~1650 | Strong | C=O stretching (Amide I band)[1][5] |
| ~1610 | Medium | C=N stretching (Thiazole ring)[6] |
| ~1550 | Medium | N-H bending (Amide II band) |
| ~1450 | Medium | C=C stretching (Thiazole ring) |
| ~2950 | Medium-Weak | C-H stretching (-CH₃)[6] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the spectrometer's sample holder and record the spectrum.
-
Spectra are typically collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[4]
-
-
Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.
Causality Behind Experimental Choices
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 5-Methylthiazole-4-carbohydrazide. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight. Analysis in positive ion mode is chosen because the nitrogen atoms in the thiazole ring and hydrazide group are readily protonated.
Expected Mass Spectrometry Data
-
Molecular Formula: C₅H₇N₃OS
-
Molecular Weight: 157.19 g/mol
-
Expected Ion (ESI+): [M+H]⁺ at m/z = 158.04
Proposed Fragmentation Pathway
Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecule will fragment in a predictable manner. A primary fragmentation event is often the cleavage of the amide C-N bond.
Caption: Proposed ESI-MS fragmentation pathway for 5-Methylthiazole-4-carbohydrazide.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., LC-MS QTOF or triple quadrupole).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis: Identify the [M+H]⁺ peak and confirm that its m/z value corresponds to the calculated molecular weight. If performing MS/MS, analyze the fragment ions to corroborate the proposed structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π→π* transitions associated with the conjugated thiazole ring system.[3]
Causality Behind Experimental Choices
Ethanol or methanol are common, suitable solvents for UV-Vis analysis of heterocyclic compounds. They are transparent in the relevant UV region and can solvate the polar analyte effectively. A quartz cuvette is mandatory as glass absorbs UV radiation.
Expected UV-Vis Data
| Solvent | Expected λmax (nm) | Transition |
|---|
| Ethanol | ~260 - 290 | π→π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol). Further dilute this stock solution to a concentration that yields an absorbance in the optimal range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorption (λmax).
Integrated Analytical Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates a logical sequence for the complete characterization of 5-Methylthiazole-4-carbohydrazide.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
This guide outlines a robust, multi-faceted approach to the spectroscopic characterization of 5-Methylthiazole-4-carbohydrazide. By systematically applying these techniques and understanding the causality behind each experimental choice, researchers can confidently elucidate and verify the structure of this and similar molecules, ensuring data integrity for applications in drug discovery and development.
References
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El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved from [Link]
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ResearchGate. (2021). Derivatives from Thiazole Derivative. Retrieved from [Link]
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Nowak, M. J., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3848. Retrieved from [Link]
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Sączewski, J., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2955. Retrieved from [Link]
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Shimizu, R., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12. Retrieved from [Link]
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Trzonkowski, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 24(18), 3247. Retrieved from [Link]
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ResearchGate. (2010). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]
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Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2014, 862737. Retrieved from [Link]
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Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Retrieved from [Link]
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